1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO3. It is a derivative of benzene, featuring bromine, methoxy, nitro, and trifluoromethyl substituents.
Preparation Methods
The synthesis of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of bromine to the benzene ring.
Methoxylation: Introduction of the methoxy group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in the development of advanced materials
Mechanism of Action
The mechanism of action of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the methoxy group can donate electrons through resonance. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes .
Comparison with Similar Compounds
1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups, resulting in different reactivity and applications.
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the bromine atom, affecting its chemical behavior and uses
The presence of multiple functional groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c1-16-7-3-5(9)6(13(14)15)2-4(7)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFYMNIMOATSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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